Journal Name:PhysChemComm
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PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A806053C
The process of migration of two types of symmetric grain boundaries at high temperatures in crystalline sodium has been studied with an efficient ab initio molecular dynamics method, which allowed the use of ca. 6700 atoms. Rapid migration of one boundary is achieved by a small amplitude collective shuffling of the atomic positions. The other boundary appears immobile on the simulation γcale, and reasons for this are discussed.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A806057F
The application of scanning probe methods to the high-resolution imaging of biological structure has been developing rapidly during the past few years. In contrast to diffraction and electron microscopy methods, imaging is direct and can be carried out under fluid. Scanning Tunneling Microscopy (STM) allows a resolution of electronic as well as topographic structure, and we are accordingly interested in its application to the high resolution imaging of metalloproteins. PARAGRAPH MARK REMOVED. Metallothionein has been imaged under buffered solution by in situ STM. The dumbbell morphology has been resolved and the metal centers appear to give rise to enhanced tunneling current.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A806580B
3-phenylpropanol has been studied in a jet-cooled environment, using laser induced fluorescence and mass selected R2PI excitation spectroscopy of the S1 â†� S0 electronic transitions. Several conformer origins are observed for both the isolated molecule and its hydrated clusters. Partially resolved rotational band contours of the two strongest monomer features have been analysed with the aid of a new program, developed to fit experimental band contours using correlation analysis. Comparison with ab initio molecular orbital calculations, conducted at the MP2/6-31G* level for the ground state and CIS/6-31G* for the first electronically excited singlet state, allows assignment to two folded conformers with GG and AG conformations about their Cα?Cβ and Cβ?Cγ bonds. The stability of these conformers is discussed with reference to van der Waals interactions and compared to other related molecules - 2-phenylethanol, n-propyl and n-butylbenzene and 1-propanol.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A808830F
Laser Raman spectra have been obtained for crystalline adamantane, diamantane, and natural type II diamond, as well as for a diamond film grown by chemical vapour deposition (CVD). The spectra are presented in JCAMP format to allow on-line interaction with the data by the reader, and 3D structure animations are presented showing the most probable vibrational mode causing each peak in the various spectra. The spectra are compared to those often seen from CVD diamond films, and which contain peaks that have previously been assigned to 'nanophase' diamond. Although there is a superficial correlation between the peak positions for the polymantanes and those seen in CVD diamond, the conclusion is that the nanophase diamond peaks are not an intrinsic vibrational mode of a polymantane, but instead must be a result of some other aspect of the nanophase scale of the films, such as surface modes.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A900479C
We discuss a sufficient condition for the determination of the angle parameter of the complex dilatation transformation that is often used for the location of dynamical resonances. We show, as one example, that the proposed condition yields the exact value of this angle parameter for the case of a harmonic potential. The formulation of the sufficient condition permits it to be used for general potentials. We illustrate the utility of the proposed method by calculating the location of the resonance supported by a potential introduced in a model study by Moiseyev, Certain and Weinhold. The results obtained are very close to, but more accurate than, those previously reported, and they are obtained with less computational effort.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A900605B
Received 21st January 1999, Accepted 5th February 1999, Published 17th February 1999
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A902666E
Due to the interaction with support, KNO3 loaded on zeolite NaY began to decompose near 513 K, much lower than that unsupported. Through a special redox process, moreover, the KNO3 can be mainly decomposed at 673 K while the liberation of NOx is suppressed more than 90%.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A903329G
Intracluster proton transfer reaction in the methanol ionic dimer has been re-investigated using VUV ionization with synchrotron radiation. The energetic thresholds of the proton transfer issued from the methyl group or the hydroxyl group have been obtained. These results are discussed in view of previous calculations and experiments
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A901889A
We use computer simulation to investigate the topology of the potential energy V({R}) and to search for double well potentials (DWPs) in a model glass. By a sequence of newtonian and dissipative dynamics we find different minima of V({R}) and the energy profile along the least action paths joining them. At variance with previous suggestions, we find that the parameters describing the DWPs are correlated. Moreover, the trajectory of the system in the 3N-d configurational phase space follows a quasi-1-d manifold. The motion parallel to the path is characterized by jumps between minima, and is nearly uncorrelated from the orthogonal, harmonic dynamics.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A904105B
Hydrogen bonded complexes of formic acid with one and two molecules of water have been studied using multiconfigurational SCF and second-order perturbation theory (CASSCF/CASPT2). Equilibrium geometries in the ground electronic state, SO, and vertical S1�S0 transition energies have been calculated for the three 1 : 1 complexes, and four 1 : 2 conformers found. The most stable conformers are the six-membered ring structures for the 1 : 1 and 1 : 2 complexes in agreement with previous calculations. All vertical transitions are blue-shifted with respect to the corresponding monomer transition.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A905089B
The concentration profiles of suspensions of cylindrical rods in a gravitational field are calculated within Onsager theory and its Parsons-Lee extension. The calculated profiles are very sensitive to the aspect ratio, for a given volume of the rods.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A903172C
Ab initio calculations of the excited state properties of a portion of the light harvesting 2 complex consisting of a supermolecule of two B850 bacteriochlorophyll (BChl), one B800 BChl, and one rhodopin glucoside carotenoid show significant mixing between the BChl and carotenoid states. Calculation of the B800–B850 coulombic coupling, through the transition density cube method, both with and without the carotenoid reveal that the carotenoid affects an increase in the B800–B850 coupling via an indirect (superexchange) mechanism. This carotenoid-mediated coupling explains a portion of the difference between the B800–B850 energy transfer rate determined experimentally and through traditional (Förster) calculations.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A905986E
Both R- and S-phenylglycine and a quantitatively well defined mixture of the two enantiomers have been studied on Cu{110} surfaces. At saturation coverage, the molecules form well ordered, chiral structures with a chiral unit cell which ensures that the LEED patterns of the two enantiomers are readily differentiated. Comparison is made with analogous structures observed for the non-chiral species glycine and R-, S-alanine adsorbed on Cu{110}.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A906472I
Dissipative particle dynamics simulations are presented of the self assembly of surfactant bilayers. The effect of changes in the chain length and stiffness of the surfactants on the properties of the model membranes are studied. We observe that changes of the stiffness have significant effects if these changes are made close to the head group of the surfactant. If, on the other hand, changes are made at the end of the tail of the surfactant, the properties of the bilayer are similar to the properties of a bilayer consisting of flexible chains.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A906516D
The stress relaxation process in spread dipalmitoyl phosphatidyl glycerol (DPPG) monolayers was investigated by using the pendant drop technique as a microfilm balance in combination with the axisymmetric drop shape analysis. The stress relaxation caused by a transient drop volume change was analysed by a new model, which takes into account material inhomogeneity by means of a distribution of relaxation γ. The surface pressure decay in the DPPG monolayers at 35 and 40 °C is governed by 2 main relaxation γ. One is of the order of 20 s, the other one is in the range of 200-600 s. The pi/A isotherms, the surface dilational modulus, and the higher relaxation γ are influenced by temperature and by the presence of electrolyte in the subphase; 0.15 mol dm-3 NaCl yields a smaller area demand per molecule in the monolayer. Harmonic oscillation experiments were carried out and the dilational elasticities and viscosities were determined for different frequencies in the range between the two main relaxation γ. Both, elasticities and viscosities, depend on frequency. The surface rheological behaviour is structural viscous, i.e. high viscosities at small frequencies, which decrease at faster deformations. The results are related to the surface dilational rheological behaviour of DPPC monolayers
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A907705G
The gas phase acidity of the complex superacid HBF4 and the interaction of BF3 with HF as well as the F- detachment from BF4- have been calculated ab initio using high accuracy energy models [CBS-4, CBS-Q, CBS-QB3, G1, G2(MP2) and G2] as well as the density functional B3LYP formalism. All methods but CBS-4 and G1 provide practically equal acidity data for the gas phase and one may recommend 288-289 kcal mol-1 for the Gibbs free energy and 291-292 kcal mol-1 for the corresponding enthalpy at 298 K. The complex HF-BF3 is unstable in vacuo as the Gibbs free energy of decomposition into HF and BF3 is predicted to be between -3.6 and -4.6 kcal mol-1 depending on the method used. The conjugated base BF4- is stable with respect to fluoride ion detachment. We recommend 81-82 kcal mol-1 and 72-73 kcal mol-1 for the enthalpy and the Gibbs free energy, respectively.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A907907F
The absorbance of the narrow 3A2
→
1A1 (O point group symmetry approximation) crystal-field transition in CsCdCl3 doped with Ni2+ ions can be influenced by a laser tuned to a strong inter-excited state transition reported earlier for this material. The intensity of the band maximum at 525.2 nm decreases to nearly zero for the duration of a laser pulse in resonance with the intense 1A1
↔
3T2 inter-excited state transition at 701.7 nm which couples the 1A1 and 3T2 states. Detuning the coupling laser wavelength reduces the effect considerably and thus confirms the importance of this particular inter-excited state transition for the control of a conventional transition from the electronic ground state.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A908207G
We have re-optimized the coefficients for ten scaling all correlation (SAC) methods, five empirical infinite basis (EIB) methods, and 18 multi-coefficient (MC) correlation methods, including the special cases of multi-coefficient SAC and multi-coefficient Gaussian-2 and Gaussian-3. The new parameterization is based on a training set of 82 atomization energies except for multi-coefficient Gaussian-2, which is restricted to H and the first period (nuclear charge ( 9) and is based on a training set of 52 atomization energies. Each method may be employed with or without including core-correlation effects, which are based on a new set of parameters optimized on a 125-molecule training set. The mean unsigned error in the atomization energies of the 82-molecule set is reduced on average by 20% when the new parameters used here are adopted.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A907932G
We have measured the energy and angular distribution of the ions emitted from a
perfluoropolyether liquid polymer surface due to an incident 320 eV Ar+ beam. The anion distributions
are comprised almost exclusively of F?. Substantial amounts of high-energy
F? recoils are produced, which can be attributed to multiple-collision processes. The production
of these high-energy recoils indicates a very open surface structure, which allows hard (small impact parameter)
collisions between Ar+ and individual functional groups of the polymer. Scattered Ar+
is only observed for small total scattering angles.
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/A909649C
The rotational spectrum of the pyridazine(((Ne complex, a species observable in supersonic expansions, has been measured by free jet absorption millimeter wave spectroscopy. The equilibrium configuration, dynamics and dissociation energy have been deduced from the spectroscopic constants. The equilibrium distance of Ne with respect to the center of mass of the molecule is 3.26 Å, with the Ne atom tilted by 5.8° from the perpendicular to the center of mass of the ring towards the mid-point of the two nitrogen atoms. The dissociation energy is estimated, from the centrifugal distortion constant DJ, to be ca. 0.8 kJ mol?1.
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